molecular formula C11H11NO B8771724 5,7-Dimethyl-1,2-dihydroquinolin-2-one CAS No. 154205-24-0

5,7-Dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B8771724
CAS No.: 154205-24-0
M. Wt: 173.21 g/mol
InChI Key: QBWGUQQGLWSZKX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2-dihydroquinolin-2-one is a quinolinone derivative characterized by a partially hydrogenated quinoline backbone with methyl substituents at positions 5 and 7.

Properties

CAS No.

154205-24-0

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,7-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)9-3-4-11(13)12-10(9)6-7/h3-6H,1-2H3,(H,12,13)

InChI Key

QBWGUQQGLWSZKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=O)NC2=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

a. 5,8-Dimethyl-1,2-dihydroquinolin-2-one (CAS 37509-60-7)

  • Structure : Methyl groups at positions 5 and 8.
  • Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .
  • Key Differences : The shifted methyl group at position 8 may alter steric effects and electronic distribution compared to the 5,7-dimethyl analog. This could influence solubility, reactivity, and biological target interactions.

b. 6,7-Dimethyl-1,2-dihydroquinolin-2-one (CAS 154205-25-1)

  • Structure : Methyl groups at positions 6 and 7.
  • Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .
  • Key Differences : The proximity of methyl groups at 6 and 7 may enhance ring planarity, affecting π-π stacking interactions in biological systems.
Table 1: Comparison of Positional Isomers
Compound Substituent Positions CAS Number Molecular Formula Molecular Weight (g/mol)
5,7-Dimethyl-1,2-dihydroquinolin-2-one 5,7 Not explicitly provided C₁₁H₁₁NO ~173.21 (inferred)
5,8-Dimethyl-1,2-dihydroquinolin-2-one 5,8 37509-60-7 C₁₁H₁₁NO 173.21
6,7-Dimethyl-1,2-dihydroquinolin-2-one 6,7 154205-25-1 C₁₁H₁₁NO 173.21

Functional Group Variations

a. 6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one (CAS 88636-77-5)

  • Structure : Methoxy groups at positions 6 and 7, methyl at position 3.
  • Molecular Formula: C₁₀H₁₁NO₂ (MW 177.2 g/mol) .

b. 5,8-Dimethoxy-1,4-dimethyl-1H-quinolin-2-one

  • Structure : Methoxy groups at 5 and 8, methyl at 1 and 4.
  • Molecular Formula: C₁₃H₁₅NO₃ (MW 233.27 g/mol) .
  • Key Differences : Additional methyl and methoxy groups expand steric bulk, possibly reducing membrane permeability but improving target specificity.

Fused-Ring Derivatives

a. 5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one Derivatives

  • Structure: Indole ring fused to quinolinone core (e.g., compounds 55–62 in ).
  • Key Differences: The fused indole ring enhances aromaticity and rigidity, which may improve binding to DNA or enzymes like topoisomerases . For example: Compound 60 (10-fluoro-2-methoxy derivative): 80% yield, notable for halogen substitution enhancing electronegativity . Compound 62 (7-methyl derivative): Methylation at position 7 improves metabolic stability .

Pharmacological Potential

  • Anti-Cancer Activity: Quinolinones with methyl/methoxy groups (e.g., 4,4-dimethyl-3,4-dihydroquinolin-2-one derivatives) show inhibition of cancer cell proliferation by targeting kinases or DNA repair pathways .
  • Enzyme Inhibition : Methoxy-substituted analogs (e.g., 6,7-dimethoxy-4-methyl derivative) may inhibit cytochrome P450 or aromatase enzymes .
  • Antimicrobial Activity : Halogenated derivatives (e.g., compound 60 with 10-fluoro substitution) exhibit enhanced bacterial growth inhibition .

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